molecular formula C13H13ClN2O B7932720 2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B7932720
M. Wt: 248.71 g/mol
InChI Key: ITIQRNBWZXSNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide is an organic compound with a molecular formula of C13H13ClN2O. This compound is characterized by the presence of a chloro group, a cyano group, and a cyclopropyl group attached to an acetamide backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-cyano-benzyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-cyano-benzyl chloride is reacted with cyclopropylamine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano group and the cyclopropyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide
  • 2-Chloro-N-(3-cyano-benzyl)-N-ethyl-acetamide
  • 2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide

Uniqueness

2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[(3-cyanophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-13(17)16(12-4-5-12)9-11-3-1-2-10(6-11)8-15/h1-3,6,12H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIQRNBWZXSNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.